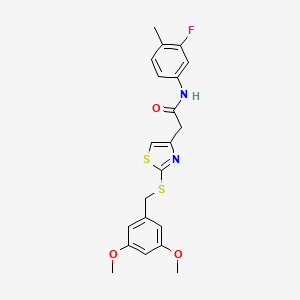

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(3-fluoro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S2/c1-13-4-5-15(8-19(13)22)23-20(25)9-16-12-29-21(24-16)28-11-14-6-17(26-2)10-18(7-14)27-3/h4-8,10,12H,9,11H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHVPULDPSXGOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound with significant biological activity. Its unique structural features, including a thiazole ring and various functional groups, contribute to its potential therapeutic applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

- Thiazole Ring : Known for antimicrobial and anticancer properties.

- Benzylthio Group : Enhances reactivity and biological interactions.

- Acetamide Group : Contributes to binding interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit notable antimicrobial activity. The thiazole moiety in this compound has been associated with the inhibition of bacterial growth and may serve as a scaffold for developing new antimicrobial agents.

Anticancer Activity

The compound has been studied for its potential anticancer effects. The presence of the methoxy groups enhances its binding affinity to specific molecular targets, which may lead to the modulation of cancer cell growth and proliferation. In vitro studies have demonstrated that derivatives of thiazole compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting metabolic pathways.

- Receptor Modulation : It can interact with various receptors, altering their signaling pathways and potentially leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiazole Ring : Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Benzyl Thioether : Nucleophilic substitution reactions are employed.

- Acetamide Formation : Acylation reactions complete the synthesis.

Study on Anticancer Properties

A recent study explored the anticancer potential of thiazole derivatives similar to this compound. The findings suggested that these derivatives could inhibit tumor growth in xenograft models by inducing apoptosis and reducing cell viability through cell cycle arrest mechanisms.

Antimicrobial Efficacy

In another study, the antimicrobial efficacy of compounds with similar structural features was evaluated against various pathogens. Results indicated significant inhibition zones in bacterial cultures treated with these compounds, suggesting their potential as new antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share core structural motifs (acetamide backbone, thioether linkages, or heterocyclic systems) but differ in substituents and pharmacological profiles:

Table 1: Structural Comparison

Key Observations:

- Heterocyclic Variations: The target’s thiazole core contrasts with triazinoindole (Compounds 23–27) and pyrimidinone (Compound 19) , which may alter binding affinity to biological targets.

- Thioether Linkage : Present in all compounds, this motif is critical for maintaining conformational rigidity and sulfur-mediated interactions with cysteine residues in enzymes .

Key Findings:

- Synthetic Accessibility : The target compound’s synthesis would parallel methods used for Compounds 23–27, involving thioacetic acid intermediates and amide coupling .

- Activity Trends : Methoxy and fluorine substituents (target compound) may improve selectivity compared to bromine (Compounds 26–27) or trifluoromethyl (Compound 19) .

- Thermodynamic Stability : The 3,5-dimethoxybenzyl group in the target compound could reduce oxidative metabolism compared to alkylthio derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.